6,8-Diprenylorobol

説明

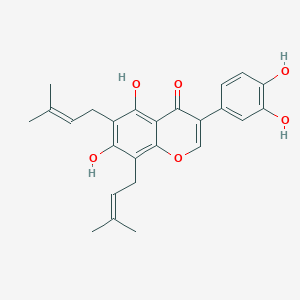

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUIRSVJXOFAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346874 | |

| Record name | 6,8-Diprenylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66777-70-6 | |

| Record name | 6,8-Diprenylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quest for 6,8-Diprenylorobol: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol, a prenylated isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this promising natural compound for further investigation.

Natural Sources

The primary natural source of this compound identified to date is the plant species Cudrania tricuspidata, also known as Maclura tricuspidata. This plant is a member of the Moraceae family and is found in East Asia.[1][2] Another reported source of this compound is Glycyrrhiza uralensis, commonly known as Chinese licorice.[1] The fruits of Cudrania tricuspidata have been specifically highlighted as a rich source for the isolation of this compound.[3]

Table 1: Natural Sources of this compound

| Plant Species | Common Name | Family | Plant Part(s) | Geographical Distribution |

| Cudrania tricuspidata (Maclura tricuspidata) | Cudrania, Silkworm Thorn | Moraceae | Fruits, Roots | East Asia |

| Glycyrrhiza uralensis | Chinese Licorice | Fabaceae | Roots | Asia |

Isolation and Purification Methodology

A highly efficient method for the preparative isolation and purification of this compound from the fruits of Cudrania tricuspidata utilizes centrifugal partition chromatography (CPC).[3] This technique offers a rapid, one-step purification process.

Experimental Protocol: Isolation of this compound using Centrifugal Partition Chromatography (CPC)

1. Plant Material and Extraction:

-

Dried and powdered fruits of Cudrania tricuspidata are subjected to extraction with n-hexane to obtain a crude extract.

2. Centrifugal Partition Chromatography (CPC):

-

Apparatus: A high-performance centrifugal partition chromatograph.

-

Solvent System: A biphasic solvent system composed of n-hexane-ethyl acetate-methanol-water in a volumetric ratio of 7:3:6:4 is prepared.[3][4] The mixture is thoroughly shaken and allowed to separate into two phases in a separatory funnel. The upper and lower phases are then degassed.

-

Mode of Operation: The CPC is operated in the ascending mode, where the lower aqueous phase serves as the stationary phase and the upper organic phase is the mobile phase.

-

Procedure:

-

The column is first filled with the stationary phase (lower phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (upper phase) is pumped through the column at a defined flow rate.

-

The crude n-hexane extract, dissolved in a mixture of the upper and lower phases, is injected into the system.

-

The effluent from the outlet of the column is monitored by UV detection at a specific wavelength (e.g., 254 nm) and collected in fractions.

-

3. Fraction Analysis and Compound Identification:

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

-

The chemical structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The application of the described CPC method has yielded significant quantities of high-purity this compound.

Table 2: Quantitative Results of this compound Isolation

| Parameter | Value |

| Starting Material | 350 mg of crude n-hexane extract from Cudrania tricuspidata fruits |

| Yield of this compound | 22.4 mg[3] |

| Purity of this compound | 95% (as determined by HPLC)[3] |

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Cudrania tricuspidata fruits.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide outlines the primary natural sources and a detailed, efficient protocol for the isolation of this compound. The use of centrifugal partition chromatography provides a robust method for obtaining this valuable isoflavonoid in high purity and yield from the fruits of Cudrania tricuspidata. The presented information serves as a foundational resource for researchers embarking on the study of this compound and its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ScholarWorks@Hanyang University ERICA Campus: PREPARATIVE ISOLATION AND PURIFICATION OF PRENYLATED ISOFLAVONOIDS FROM CUDRANIA TRICUSPIDATA FRUITS USING CENTRIFUGAL PARTITION CHROMATOGRAPHY [scholarworks.bwise.kr]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,8-Diprenylorobol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylorobol, a naturally occurring prenylated isoflavone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Found in plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, this compound has demonstrated promising anticancer, anti-endometriosis, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanisms of action at the molecular level. Detailed experimental protocols and key quantitative data are presented to facilitate further research and development of this promising natural product.

Chemical Structure and Properties

This compound is characterized by an isoflavone core substituted with two prenyl groups at the 6 and 8 positions of the A-ring. This structural feature is crucial for its biological activity.

1.1. Chemical Structure

-

IUPAC Name: 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one

-

Molecular Formula: C₂₅H₂₆O₆

-

CAS Number: 66777-70-6

While the chemical structure of this compound is well-defined, information regarding the specific stereochemistry of the naturally occurring compound is not extensively documented in the available literature. The presence of chiral centers suggests the potential for stereoisomers, which could have differential biological activities. Further investigation into the stereoselective synthesis and isolation of individual stereoisomers is warranted.

1.2. Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is provided in Table 1. Experimental data for properties such as melting point and solubility are not consistently reported in the literature and represent a current data gap.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 422.5 g/mol | PubChem[1] |

| XLogP3 | 6.2 | PubChem[1] |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

1.3. Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Source |

| LC-MS/MS | 423.1802 [M+H]⁺ | 20 V | 367.1179, 311.0555 | PubChem[1] |

| LC-MS/MS | 423.1802 [M+H]⁺ | 40 V | 311.0555, 177.0183 | PubChem[1] |

The ¹³C NMR spectral data are also available and are crucial for structural elucidation. Researchers should refer to specialized databases for detailed chemical shift assignments.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer and anti-endometriosis effects being the most extensively studied.

2.1. Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including colon and hepatocellular carcinoma.[2][3]

2.1.1. Signaling Pathways in Cancer

The anticancer activity of this compound is mediated through the modulation of several key signaling pathways:

-

p53 Activation: It induces the expression and phosphorylation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[2]

-

PI3K/Akt Pathway Inhibition: this compound suppresses the phosphorylation of Akt, a key protein in a major cell survival pathway.[2]

-

MAPK Pathway Regulation: It modulates the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.[2]

-

FOXO3 Activation: In hepatocellular carcinoma cells, it activates the transcription factor FOXO3, which promotes the expression of pro-apoptotic genes.[3]

-

Reactive Oxygen Species (ROS) Generation: The compound induces the production of intracellular ROS, which can trigger oxidative stress and subsequent apoptosis.[2]

References

biosynthesis of 6,8-Diprenylorobol in plants

An In-depth Technical Guide on the Biosynthesis of 6,8-Diprenylorobol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prenylated isoflavonoid found in certain plant species, notably from the Leguminosae family.[1] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The addition of lipophilic prenyl groups to the isoflavonoid scaffold is thought to enhance their bioactivity.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the key enzymatic steps, precursor molecules, and intermediates. It also includes a summary of available quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for all flavonoids and isoflavonoids.[2] The pathway then diverges into the isoflavonoid-specific branch, followed by hydroxylation and two sequential prenylation steps.

From L-Phenylalanine to the Isoflavonoid Core (Genistein)

The initial steps of the pathway leading to the formation of the isoflavone genistein are well-established and involve the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone naringenin.

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein.

Hydroxylation of Genistein to Orobol

Following the formation of genistein, a hydroxylation reaction occurs at the 3'-position of the B-ring to yield orobol. This reaction is catalyzed by an isoflavone 3'-hydroxylase (I3'H) , which is typically a cytochrome P450-dependent monooxygenase. Orobol is the direct precursor for the subsequent prenylation steps.[4]

Sequential Prenylation of Orobol

The final steps in the biosynthesis of this compound involve the addition of two prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the C6 and C8 positions of the orobol backbone. These reactions are catalyzed by specific isoflavonoid prenyltransferases (PTs) .[5][6] While the exact enzymes responsible for the synthesis of this compound have not been fully characterized, based on the characterization of other isoflavonoid prenyltransferases, it is proposed that two distinct, regiospecific prenyltransferases are involved:

-

Orobol 6-prenyltransferase: Catalyzes the attachment of a DMAPP moiety to the C6 position of orobol to form 6-prenylorobol.

-

Orobol 8-prenyltransferase: Catalyzes the attachment of a DMAPP moiety to the C8 position of orobol to form 8-prenylorobol.

The order of these two prenylation steps is not definitively established and may vary depending on the plant species and the specific enzymes involved. It is also possible that a single, less specific prenyltransferase could catalyze both reactions. The final product is this compound.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound is limited in the current literature. However, data from related isoflavonoid prenyltransferases can provide valuable insights. The following table summarizes known kinetic parameters for a representative isoflavonoid prenyltransferase.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) | Reference |

| LaPT1 (from Lupinus albus) | Genistein | 15.6 ± 2.1 | 0.042 | 2692 | [5][6] |

| LaPT1 (from Lupinus albus) | DMAPP | 45.2 ± 5.8 | - | - | [5][6] |

Note: Specific kinetic data for orobol 6-prenyltransferase and orobol 8-prenyltransferase are not yet available and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression of Isoflavonoid Prenyltransferases in Yeast

This protocol describes the expression of membrane-bound plant prenyltransferases in Saccharomyces cerevisiae, a commonly used system for characterizing these enzymes.[5]

Workflow Diagram:

Caption: Workflow for heterologous expression of prenyltransferases in yeast.

Methodology:

-

Vector Construction: The full-length open reading frame of the candidate prenyltransferase gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2/NT C, which is under the control of a galactose-inducible promoter.

-

Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Yeast Culture and Protein Expression:

-

A single colony of transformed yeast is inoculated into 5 mL of synthetic defined (SD) medium lacking uracil (or another appropriate selection marker) and grown overnight at 30°C with shaking.

-

The overnight culture is used to inoculate 50 mL of the same medium and grown for another 24 hours.

-

The cells are harvested by centrifugation, washed with sterile water, and resuspended in induction medium (SD medium containing 2% galactose instead of glucose).

-

The culture is incubated for a further 24-48 hours at 30°C to induce protein expression.

-

-

Microsome Preparation:

-

The induced yeast cells are harvested by centrifugation and washed with extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

The cell pellet is resuspended in the same buffer containing protease inhibitors and homogenized using glass beads or a French press.

-

The homogenate is centrifuged at 10,000 x g for 15 minutes to remove cell debris.

-

The supernatant is then ultracentrifuged at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol) and stored at -80°C.

-

In Vitro Enzyme Assay for Isoflavonoid Prenyltransferase Activity

This protocol outlines a method for determining the activity and substrate specificity of the expressed prenyltransferase.[5]

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl2

-

1 mM DTT

-

100 µM Orobol (or other isoflavonoid substrate)

-

100 µM DMAPP

-

50-100 µg of microsomal protein

-

-

Reaction Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of 100 µL of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase is collected. The extraction is repeated twice.

-

Product Analysis: The combined organic extracts are evaporated to dryness under a stream of nitrogen and the residue is redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated products.

Signaling Pathways and Regulatory Networks

The biosynthesis of isoflavonoids, including this compound, is tightly regulated by various internal and external factors. The following diagram illustrates the logical relationship between elicitors, signaling molecules, and the activation of isoflavonoid biosynthesis.

Caption: Simplified signaling pathway for the induction of isoflavonoid biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes from the phenylpropanoid and isoflavonoid pathways. The key steps involve the formation of the isoflavone orobol, followed by two sequential prenylation reactions catalyzed by specific prenyltransferases. While the general pathway is understood, the specific enzymes responsible for the C6 and C8 prenylation of orobol remain to be fully characterized. Further research is needed to isolate and characterize these enzymes, determine their kinetic properties, and elucidate the regulatory mechanisms governing the biosynthesis of this potent bioactive compound. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce this compound on a larger scale for pharmaceutical and nutraceutical applications.

References

- 1. Prenylflavonoid - Wikipedia [en.wikipedia.org]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Multifaceted Mechanism of Action of 6,8-Diprenylorobol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6,8-Diprenylorobol, a prenylated isoflavonoid primarily isolated from the roots of Glycyrrhiza uralensis and Cudrania tricuspidata, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth exploration of the speculated mechanisms of action of this compound, with a focus on its anticancer, anti-endometriosis, and anti-inflammatory effects. The information is compiled from a comprehensive review of preclinical studies, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Mechanisms of Action: A Multi-Targeted Approach

Current research indicates that this compound exerts its therapeutic potential by modulating a complex network of signaling pathways and cellular processes. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, disruption of mitochondrial function, modulation of calcium homeostasis, and regulation of inflammatory responses.

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7), colon cancer (LoVo and HCT15), and leukemia (HL-60). The key molecular events contributing to its anticancer effects are summarized below.

Signaling Pathways and Molecular Targets:

-

Activation of FOXO3 and Inhibition of CYP2J2: In hepatocellular carcinoma cells, this compound activates the Forkhead Box O3 (FOXO3) transcription factor, a key regulator of apoptosis and cell cycle arrest.[1][2][3] Concurrently, it inhibits the activity of Cytochrome P450 2J2 (CYP2J2), an enzyme implicated in cancer progression.[1][2][3]

-

Induction of Apoptosis: The compound triggers programmed cell death by increasing the expression of pro-apoptotic proteins such as cleaved PARP1, cleaved caspase-3, Bax, and Bim, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3]

-

Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors p21 and p27.[1][2][3]

-

p53 Activation: In colon cancer cells, it activates the tumor suppressor protein p53 and promotes its phosphorylation at Ser15, Ser20, and Ser46, leading to apoptosis.[4][5]

-

Modulation of Pro-Survival Pathways: The compound suppresses the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs), key components of pro-survival signaling pathways.[4][5] It also inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[5][6]

-

Generation of Reactive Oxygen Species (ROS): this compound induces the production of intracellular ROS, which can trigger oxidative stress-induced apoptosis in cancer cells.[4][5]

-

Aromatase Inhibition: It has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a therapeutic target in hormone-dependent cancers.[1]

Quantitative Data on Anticancer Activity:

| Parameter | Cell Line/Enzyme | Value | Reference |

| Ki (CYP2J2 Inhibition) | Astemizole O-demethylation | 9.46 µM | [1][2] |

| Ebastine hydroxylase | 2.61 µM | [1][2] | |

| Ki (Aromatase Inhibition) | Aromatase | 1.42 µM | [1] |

| IC50 | HL-60 (Leukemia) | ~10 µM | [1] |

| Effective Concentration | LoVo & HCT15 (Colon) | 40 µM (>50% viability reduction) | [4][5] |

| ROS Increase | LoVo & HCT15 (Colon) | 210% at 60 µM | [4][5] |

Signaling Pathway Diagram:

Caption: Anticancer signaling pathways of this compound.

Anti-Endometriosis Activity

This compound has shown promise in inhibiting the progression of endometriosis by targeting key cellular processes in endometriosis-like cells (VK2/E6E7 and End1/E6E7).

Signaling Pathways and Cellular Effects:

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: The compound suppresses the proliferation of endometriosis cells and induces cell cycle arrest.[6][7][8][9]

-

Disruption of Calcium Homeostasis: It disrupts intracellular calcium homeostasis, an important factor in cell survival and function, through the IP3 signaling pathway.[6][7][8][9]

-

Modulation of Signaling Pathways: this compound inactivates the pro-proliferative PI3K/AKT pathway while activating the stress-activated p38 MAPK pathway.[6][7][8]

-

Mitochondrial Dysfunction: It induces mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential (MMP), a decrease in cellular respiration, and reduced ATP production.[6][7][8][10]

-

Induction of ROS: Similar to its anticancer effects, it increases the production of ROS in endometriosis cells.[6][7][8]

Quantitative Data on Anti-Endometriosis Activity:

| Parameter | Cell Line | Value | Reference |

| Effective Concentration | VK2/E6E7 & End1/E6E7 | 2 µM (>50% proliferation reduction) | [6] |

| MMP Loss | VK2/E6E7 | 581% increase at 2 µM | [6] |

| End1/E6E7 | 673% increase at 2 µM | [6] | |

| ROS Increase | VK2/E6E7 | 207% increase at 2 µM | [6] |

| End1/E6E7 | 252% increase at 2 µM | [6] |

Signaling Pathway Diagram:

Caption: Anti-endometriosis signaling pathways of this compound.

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, research on the structurally similar compound, 6,8-diprenyl-7,4′-dihydroxyflavanone, provides insights into its potential anti-inflammatory mechanisms.

Signaling Pathways and Molecular Targets:

-

Inhibition of Inflammatory Mediators: This related compound inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

-

Suppression of NF-κB and ERK Pathways: The anti-inflammatory effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, which are central to the inflammatory response.[11][12]

Signaling Pathway Diagram:

Caption: Anti-inflammatory signaling of a this compound analog.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Cell Viability and Proliferation Assays

1. WST-1 Assay:

-

Principle: Measures the metabolic activity of viable cells based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

2. Colony Formation Assay:

-

Principle: Assesses the long-term proliferative capacity of single cells.

-

Protocol Outline:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat with this compound or vehicle control and incubate for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells) and analyze the size.

-

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).

-

Protocol Outline:

-

Treat cells with this compound for the specified duration.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

2. TUNEL Assay:

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with TdT-mediated dUTP nick end labeling (TUNEL).

-

Protocol Outline:

-

Culture and treat cells on coverslips.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTP).

-

Wash and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the TUNEL-positive cells using fluorescence microscopy.

-

3. Cell Cycle Analysis with Propidium Iodide:

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution (G0/G1, S, G2/M).

-

Protocol Outline:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash and resuspend the cells in a PI staining solution containing RNase A.

-

Incubate in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins in a complex mixture.

-

Protocol Outline:

-

Lyse treated cells in a suitable lysis buffer to extract total protein.

-

Determine protein concentration using a Bradford or BCA assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved PARP1, p53, p-Akt).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.

-

Protocol Outline:

-

Treat cells with this compound.

-

Load the cells with DCFH-DA and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity of the oxidized product (DCF) by flow cytometry or a fluorescence microplate reader.

-

Mitochondrial Function Assays

1. Mitochondrial Membrane Potential (MMP) Assay:

-

Principle: Uses cationic fluorescent dyes, such as JC-1, which accumulate in the mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Protocol Outline:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye.

-

Wash and analyze the cells by flow cytometry, measuring the ratio of red to green fluorescence.

-

2. Mitochondrial Respiration Analysis (e.g., Seahorse XF Analyzer):

-

Principle: Measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration.

-

Protocol Outline:

-

Seed cells in a Seahorse XF microplate.

-

Treat with this compound.

-

Sequentially inject mitochondrial stressor compounds (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Conclusion and Future Directions

This compound is a promising natural product with a complex and multifaceted mechanism of action that warrants further investigation. Its ability to simultaneously target multiple key signaling pathways involved in cell proliferation, survival, and inflammation makes it an attractive candidate for the development of novel therapeutics for cancer and endometriosis.

Future research should focus on:

-

In vivo studies: To validate the preclinical findings in animal models of cancer and endometriosis and to assess the compound's pharmacokinetic and toxicological profiles.

-

Target identification and validation: To definitively identify the direct molecular targets of this compound and to elucidate the precise molecular interactions.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and drug-like properties.

-

Combination therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound. The detailed information on its mechanisms of action, along with the provided experimental frameworks, should facilitate the design of future studies aimed at harnessing the therapeutic potential of this intriguing natural compound.

References

- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.skku.edu [pure.skku.edu]

- 4. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.skku.edu [pure.skku.edu]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells [mdpi.com]

- 12. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6,8-Diprenylorobol: A Comprehensive Technical Review of a Promising Bioactive Isoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, has emerged as a molecule of significant interest in the scientific community.[1][2] Its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive review and summary of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in various studies, primarily focusing on its anti-proliferative and enzyme-inhibitory activities. The following tables summarize the key quantitative data from the literature to facilitate a comparative analysis of its potency across different biological systems.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect |

| LoVo | Colon Cancer | Cell Viability | 40 µM | 72 h | <50% cell viability[1] |

| HCT15 | Colon Cancer | Cell Viability | 40 µM | 72 h | <50% cell viability[1] |

| LoVo | Colon Cancer | Apoptosis | 40 µM | 72 h | 24% late apoptotic cells[1] |

| LoVo | Colon Cancer | Apoptosis | 60 µM | 72 h | 70% late apoptotic cells[1] |

| HCT15 | Colon Cancer | Apoptosis | 40 µM | 72 h | 13% late apoptotic cells[1] |

| HCT15 | Colon Cancer | Apoptosis | 60 µM | 72 h | 90% late apoptotic cells[1] |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 24 h | 16.43% total apoptotic cells |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 24 h | 19.18% total apoptotic cells |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 24 h | 41.61% total apoptotic cells |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 48 h | 24.39% total apoptotic cells |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 48 h | 30.37% total apoptotic cells |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 48 h | 75.68% total apoptotic cells |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 24 h | 12.10% total apoptotic cells |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 24 h | 16.76% total apoptotic cells |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 24 h | 32.17% total apoptotic cells |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | 20 µM | 48 h | 11.43% total apoptotic cells |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | 40 µM | 48 h | 23.98% total apoptotic cells |

| HepG2 | Hepatocellular Carcinoma | Apoptosis | 60 µM | 48 h | 67.64% total apoptotic cells |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Assay | Substrate | Kᵢ (µM) |

| CYP2J2 | O-demethylation | Astemizole | 9.46[3][4] |

| CYP2J2 | Hydroxylation | Ebastine | 2.61[3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.

Isolation of this compound from Cudrania tricuspidata Fruits

Method: Centrifugal Partition Chromatography (CPC)

-

Extraction:

-

Dried fruits of Cudrania tricuspidata are extracted with 80% aqueous acetone.

-

The extract is concentrated and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

-

CPC Separation:

-

The n-hexane extract is subjected to one-step preparative CPC.

-

Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v) is used in ascending mode.

-

Apparatus: A centrifugal partition chromatograph is used.

-

Procedure: The column is first filled with the stationary phase (lower phase). The apparatus is then rotated, and the mobile phase (upper phase) is pumped through the column. The sample, dissolved in a mixture of both phases, is injected. The effluent is fractionated and monitored by HPLC to identify fractions containing this compound.

-

This method has been shown to yield this compound with high purity (95%).

-

Cell Viability Assay

Method: WST-1 or Cell Counting Kit-8 (CCK-8) Assay

-

Cell Seeding:

-

Cells (e.g., LoVo, HCT15, Huh-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for specified time periods (e.g., 24, 48, 72 hours).

-

-

Assay Procedure:

-

After the incubation period, 10 µL of WST-1 or CCK-8 solution is added to each well.

-

The plates are incubated for an additional 1-4 hours at 37°C.

-

-

Data Acquisition:

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis:

-

Cells are treated with this compound at desired concentrations and time points.

-

Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:

-

Phospho-PI3K (1:1000)

-

PI3K (1:1000)

-

Phospho-Akt (1:1000)

-

Akt (1:1000)

-

Phospho-p38 (1:1000)

-

p38 (1:1000)

-

p53 (1:1000)

-

Phospho-p53 (Ser15, Ser20, Ser46) (1:1000)

-

Bax (1:1000)

-

Bcl-2 (1:1000)

-

Cleaved Caspase-3 (1:1000)

-

Cleaved PARP (1:1000)

-

GAPDH or β-actin (loading control, 1:5000)

-

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Cell Cycle Analysis

Method: Propidium Iodide (PI) Staining

-

Cell Preparation:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

-

Staining:

-

Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

The cells are incubated in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

Caption: this compound inhibits the PI3K/AKT pathway and activates the P38 MAPK pathway.

References

- 1. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

6,8-Diprenylorobol: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylorobol, a prenylated isoflavonoid primarily isolated from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, has emerged as a promising natural compound with diverse therapeutic applications.[1][2][3] Extensive in vitro studies have demonstrated its potent anti-cancer and anti-endometriosis activities. These effects are attributed to its ability to modulate key cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][2][4] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Therapeutic Applications

Current research on this compound has primarily focused on two significant therapeutic areas: oncology and gynecology, specifically endometriosis.

Anticancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects against various cancer cell lines, including:

-

Colon Cancer: It has been shown to inhibit the proliferation of LoVo and HCT15 human colon cancer cells in a dose- and time-dependent manner.[2]

-

Hepatocellular Carcinoma (HCC): The compound decreases cell viability and proliferation in HepG2 and Huh-7 HCC cell lines.[4][5]

-

Other Cancers: Studies have also suggested its potential as an aromatase inhibitor in breast cancer and its effectiveness in cervical cancer.[1][3]

The anticancer effects are largely mediated through the induction of apoptosis and cell cycle arrest.[2][4]

Anti-endometriosis Activity

This compound has demonstrated notable inhibitory effects on the progression of endometriosis.[1][3][6] It suppresses the proliferation of endometriosis cells and induces cell cycle disruption.[1][6] A significant advantage observed is that it does not appear to affect the proliferation of normal endometrial stromal cells, suggesting a favorable selectivity profile.[6][7]

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.

Induction of Apoptosis

This compound triggers programmed cell death in cancer and endometriosis cells through multiple mechanisms:

-

Activation of the p53 Pathway: In colon cancer cells, it activates p53 and its phosphorylated forms, key regulators of apoptosis.[1][2]

-

Activation of the FOXO3 Pathway: In hepatocellular carcinoma cells, it activates the pro-apoptotic transcription factor FOXO3.[3][4][5] This leads to the upregulation of pro-apoptotic proteins like Bax and Bim, and downregulation of anti-apoptotic proteins like Bcl2 and Bcl-XL.[4][8]

-

Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS, which in turn can trigger apoptotic pathways.[2]

-

Caspase Activation: It leads to the cleavage and activation of executioner caspases, such as caspase-3, and PARP1, which are hallmarks of apoptosis.[4][8]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound effectively halts the uncontrolled proliferation of pathological cells by:

-

Downregulation of the PI3K/AKT Signaling Pathway: This pro-survival pathway is significantly inactivated by this compound in both endometriosis and cancer cells.[1] The compound decreases the phosphorylation of key downstream effectors like AKT, P70S6K, and S6.[1]

-

Upregulation of the p38 MAPK Pathway: Conversely, it activates the p38 MAPK pathway, which is known to be involved in growth arrest and apoptosis.[1][6]

-

Induction of G0/G1 Phase Cell Cycle Arrest: In HCC cells, treatment with this compound leads to an increased population of cells in the G0/G1 phase of the cell cycle, preventing their progression to the synthesis phase.[4][5] This is associated with the increased expression of cell cycle inhibitors p21 and p27.[4]

Disruption of Mitochondrial Function and Calcium Homeostasis in Endometriosis

A key mechanism in its anti-endometriosis effect is the disruption of mitochondrial function and intracellular calcium balance.[1][6] this compound causes a loss of mitochondrial membrane potential, impairs cellular respiration, and reduces ATP production.[1][6] It also disrupts calcium homeostasis, contributing to its anti-proliferative effects.[1][6]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

| Cell Line | Cancer Type | Parameter | Concentration | Time | Result | Reference |

| LoVo | Colon Cancer | Cell Viability | 40 µM | 72 h | < 50% | [2] |

| HCT15 | Colon Cancer | Cell Viability | 40 µM | 72 h | < 50% | [2] |

| LoVo | Colon Cancer | Late Apoptosis | 40 µM | 72 h | 24% | [2] |

| LoVo | Colon Cancer | Late Apoptosis | 60 µM | 72 h | 70% | [2] |

| HCT15 | Colon Cancer | Late Apoptosis | 40 µM | 72 h | 13% | [2] |

| HCT15 | Colon Cancer | Late Apoptosis | 60 µM | 72 h | 90% | [2] |

| LoVo | Colon Cancer | ROS Level | 60 µM | - | 210% increase | [2] |

| HCT15 | Colon Cancer | ROS Level | 60 µM | - | 210% increase | [2] |

| HepG2 | Hepatocellular Carcinoma | CYP2J2 Inhibition (Ki) | - | - | 9.46 µM | [4][5] |

| Huh-7 | Hepatocellular Carcinoma | CYP2J2 Inhibition (Ki) | - | - | 2.61 µM | [4][5] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Overview of signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Plate cancer or endometriosis cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This technique is used to determine the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p38, p38, p53, FOXO3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and for the treatment of endometriosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis, makes it an attractive candidate for further drug development.

Future research should focus on:

-

In vivo studies: To validate the efficacy and safety of this compound in animal models of cancer and endometriosis.

-

Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion, which are crucial for determining appropriate dosing and delivery methods.

-

Structure-activity relationship studies: To identify and synthesize more potent and selective analogs.

-

Combination therapies: To investigate potential synergistic effects with existing chemotherapeutic agents or hormonal therapies.

The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of novel therapies for cancer and endometriosis. Continued investigation into its biological activities is warranted to translate these preclinical findings into clinical applications.

References

- 1. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis in Human Hepatocellular Carcinoma Cells via Activation of FOXO3 and Inhibition of CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 8. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

6,8-Diprenylorobol: A Technical Guide on its Traditional Use and Modern Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from Cudrania tricuspidata, has a rich history in traditional medicine, particularly in East Asia, for treating a variety of ailments, including those specific to women's health. Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic potential, revealing a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its role in traditional medicine, its quantified biological activities, the experimental protocols used in its study, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the potential of this natural compound.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is characterized by a C6-C3-C6 carbon skeleton with two prenyl groups attached at the 6 and 8 positions of the A-ring of the orobol backbone. This prenylation is often associated with enhanced biological activity. The primary natural source of this compound is Cudrania tricuspidata, a plant belonging to the Moraceae family.[1][2]

Role in Traditional Medicine

Cudrania tricuspidata, the plant from which this compound is extracted, has been a staple in traditional Chinese and Korean medicine for centuries.[3][4] Different parts of the plant, including the roots, bark, leaves, and fruits, have been utilized to treat a wide array of conditions such as eczema, mumps, tuberculosis, contusions, and insomnia.[3][4][5]

Of particular relevance to modern research is its traditional use in treating "female diseases."[2] The roots of Cudrania tricuspidata have been used in traditional Chinese medicine to address dysmenorrhea (painful menstruation).[3] The traditional method of preparation often involves creating an aqueous decoction of the roots, which would then be consumed orally.[3][5] This historical application provides a basis for the contemporary investigation of this compound's effects on conditions like endometriosis.

Pharmacological Activities and Quantitative Data

Scientific studies have demonstrated that this compound possesses a multitude of pharmacological effects, including anti-proliferative, anti-cancer, anti-fungal, and anti-Helicobacter pylori activities.[2] Its cytotoxic effects against various cancer cell lines and its inhibitory action on inflammatory processes have been a primary focus of research.

Data Presentation

The following table summarizes the available quantitative data on the biological activities of this compound.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | IC50 | 4.3 ± 0.7 to 18.0 ± 1.7 µM | [1][6][7] |

| LoVo (Human colon cancer) | Cell Viability | Concentration for <50% viability | 40 µM (at 72h) | [8][9] |

| HCT15 (Human colon cancer) | Cell Viability | Concentration for <50% viability | 40 µM (at 72h) | [8][9] |

| HepG2 (Human liver cancer) | Cell Viability | Dose-dependent decrease | 10-70 µM | [10] |

| Huh-7 (Human liver cancer) | Cell Viability | Dose-dependent decrease | 10-70 µM | [10] |

| VK2/E6E7 (Endometriosis epithelial cells) | Cell Proliferation | Concentration for >50% reduction | 2 µM | |

| End1/E6E7 (Endometriosis stromal cells) | Cell Proliferation | Concentration for >50% reduction | 2 µM | |

| RAW264.7 (Mouse macrophage) | Nitric Oxide Production | IC50 | 14.3 µM | [11] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cell proliferation, survival, apoptosis, and inflammation.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inactivate this pathway, leading to a decrease in the phosphorylation of AKT and its downstream effectors. This inhibition of the PI3K/AKT pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of this compound.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is typically activated in response to cellular stress and inflammatory cytokines. This compound has been observed to activate the p38 MAPK pathway. This activation can lead to the induction of apoptosis and the regulation of inflammatory responses, contributing to its anti-cancer and anti-inflammatory properties.

Calcium Homeostasis and Mitochondrial Function

This compound disrupts intracellular calcium homeostasis, leading to an increase in cytosolic calcium levels. This dysregulation of calcium signaling, coupled with a direct effect on mitochondria, results in the depolarization of the mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and decreased ATP production. This cascade of events ultimately contributes to the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Isolation and Purification of this compound

A common method for the isolation of this compound from Cudrania tricuspidata involves solvent extraction followed by chromatographic separation.

-

Extraction: The dried and powdered plant material (e.g., fruits, leaves) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is enriched with isoflavonoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to yield the pure compound. The structure is then confirmed by spectroscopic methods (e.g., NMR, MS).

Cell Proliferation Assay (BrdU)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Fixation and DNA Denaturation: The labeling medium is removed, and the cells are fixed, and the DNA is denatured by adding a fixing/denaturing solution.

-

Detection: The anti-BrdU-POD antibody solution is added, and the plate is incubated. The substrate solution is then added, and the color development is measured using a microplate reader at the appropriate wavelength.

Mitochondrial Membrane Potential (MMP) Assay (JC-1)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red.

-

Cell Seeding and Treatment: Cells are seeded in a suitable plate or on coverslips and treated with this compound as described for the proliferation assay.

-

JC-1 Staining: The culture medium is removed, and the cells are incubated with JC-1 staining solution (typically 5 µg/mL) in the dark at 37°C for 15-30 minutes.

-

Washing: The staining solution is removed, and the cells are washed with a buffer solution.

-

Analysis: The fluorescence is immediately analyzed using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is calculated to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Seeding and Treatment: Cells are cultured and treated with this compound.

-

DCFH-DA Staining: The cells are incubated with DCFH-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.

-

Washing: The cells are washed to remove excess dye.

-

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.

Intracellular Calcium Measurement (Fluo-4 AM)

Fluo-4 AM is a cell-permeable dye that exhibits a large fluorescence intensity increase upon binding to calcium.

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound.

-

Dye Loading: The cells are incubated with Fluo-4 AM loading solution (typically 5 µM) in the dark at 37°C for 30-60 minutes.

-

Washing: The cells are washed to allow for de-esterification of the dye.

-

Imaging: The fluorescence is monitored using a confocal microscope or a fluorescence plate reader. Changes in fluorescence intensity over time reflect changes in intracellular calcium concentration.

Western Blot Analysis for PI3K/AKT and p38 MAPK Pathways

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Following treatment with this compound, cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-p38, total p38).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation makes it a compelling candidate for further investigation in the context of cancer and inflammatory diseases like endometriosis.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of disease.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine optimal dosing regimens.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activity and to potentially design more potent and selective analogs.

-

Clinical trials: To ultimately evaluate the therapeutic efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future research efforts aimed at harnessing its therapeutic potential.

References

- 1. Prenylated isoflavones from Cudrania tricuspidata inhibit NO production in RAW 264.7 macrophages and suppress HL-60 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of this compound on Endometriosis Progression in Humans by Disrupting Calcium Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 4. Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Prenylated isoflavones from Cudrania tricuspidata inhibit NO production in RAW 264.7 macrophages and suppress HL-60 cells proliferation [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces apoptosis in human colon cancer cells via activation of intracellular reactive oxygen species and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 6,8-Diprenylorobol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol is a significant prenylated isoflavonoid first identified in Cudrania tricuspidata, a plant utilized in traditional medicine.[1][2][3] This compound has garnered attention within the scientific community for its diverse biological activities, including neuroprotective and anti-inflammatory properties. As research into its therapeutic potential continues, the need for a robust and reliable analytical method for its quantification is paramount.

This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodologies are based on established analytical practices for the quantification of flavonoids from plant-derived materials.

Experimental Protocols

Sample Preparation from Cudrania tricuspidata

A critical step in the analysis of this compound from its natural source is the efficient extraction of the compound from the plant matrix. The following protocol outlines a standard procedure for sample preparation:

-

Grinding: Dry the plant material (e.g., fruits, leaves) at a controlled temperature to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material.

-

Perform extraction with a suitable solvent such as 80% aqueous acetone or methanol.[1] A common technique is ultrasonication or maceration for a defined period (e.g., 30-60 minutes) to ensure thorough extraction.

-

For exhaustive extraction, the process can be repeated multiple times.

-

-

Filtration: After extraction, filter the mixture through a 0.45 µm membrane filter to remove particulate matter.

-

Concentration (Optional): If necessary, the filtrate can be concentrated under reduced pressure to increase the analyte concentration.

-

Dilution: Dilute the final extract with the mobile phase to a concentration within the calibration range of the HPLC method.

HPLC Analysis Protocol

The following HPLC conditions are recommended for the analysis of this compound. These are based on typical reversed-phase chromatography methods for flavonoids.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

Data Presentation

A validated UPLC-UV method for the determination of this compound has reported the following performance characteristics.[1][2][3]

| Validation Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | 0.01–0.03 µg/mL[1][2][3] |

| Limit of Quantification (LOQ) | 0.04–0.09 µg/mL[1][2][3] |

| Precision (RSD%) | < 2%[1][2][3] |

| Accuracy (Recovery) | 97.25% to 104.98%[1][2][3] |

Retention time for this compound should be determined by running a pure standard under the specified HPLC conditions.

Signaling Pathway and Experimental Workflow

Studies have indicated that this compound may exert its biological effects through the modulation of key cellular signaling pathways, such as the PI3K/AKT and p38 MAPK pathways. Understanding these pathways is crucial for drug development professionals.

Caption: PI3K/AKT and p38 MAPK signaling pathways.

The following diagram illustrates a general workflow for the HPLC analysis of this compound from a plant source.

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the Quantification of 6,8-Diprenylorobol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol is a naturally occurring prenylated isoflavone found in several plant species, notably Cudrania tricuspidata and Glycyrrhiza uralensis.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In oncology research, this compound has been shown to induce apoptosis in various cancer cell lines, including human colon and hepatocellular carcinoma cells.[2][3] Its mechanism of action often involves the modulation of key signaling pathways such as the AKT and mitogen-activated protein kinase (MAPK) pathways, as well as the activation of the tumor suppressor p53.[2][4] Given its therapeutic potential, accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.